molecular formula C9H9NO3 B094914 2-Allyl-4-nitrophenol CAS No. 19182-96-8

2-Allyl-4-nitrophenol

Cat. No. B094914
CAS RN: 19182-96-8
M. Wt: 179.17 g/mol
InChI Key: CTLDTPXQBNNIPP-UHFFFAOYSA-N
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Description

2-Allyl-4-nitrophenol is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of nitrophenol where an allyl group is attached to the phenol ring .


Synthesis Analysis

The synthesis of 2-Allyl-4-nitrophenol can be achieved through a series of reactions starting from 2-allylphenol . The first step involves nitration using a sulfonitric mixture (HNO3/H2SO4), which yields 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol . The 2-allyl-6-nitrophenol is then selectively brominated using N-bromosuccinimide (NBS) to yield 2-allyl-4-bromo-6-nitrophenol .


Molecular Structure Analysis

The molecular structure of 2-Allyl-4-nitrophenol consists of a benzene ring bearing a nitro group (NO2), a hydroxyl group (OH), and an allyl group (C3H5) . The exact mass of the molecule is 179.058243 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Allyl-4-nitrophenol include nitration, selective bromination, allylation, and reduction of the nitro group . In one study, 2-allyl-4-nitrophenol was used as a starting material to produce 3-allyl-2-(allyloxy)-5-bromoaniline . The nitro group in 4-nitrophenol can also be reduced to form 4-aminophenol .

Scientific Research Applications

Catalytic Reduction of Nitrophenols

2-Allyl-4-nitrophenol can be used in the catalytic reduction of nitrophenols . Heterogeneous nanocomposite catalysts with rhenium nanostructures have been used for the reduction of 4-nitrophenol . The efficiency of the catalytic reaction was estimated based on the acquired UV–Vis spectra .

Production of Fine Chemical Products

Due to the unique properties of the –NO2 group, nitroaromatic compounds (NARs) serve as key building blocks for the manufacturing of fine chemical products . Large quantities of NARs are detected on a daily basis in the exhaust of diesel engines .

Environmental and Health Hazards

NARs significantly contribute to the risk of lung, bladder, and pancreas cancers, and in case of children also urinary track and neurological-related cancers . The most popular method for neutralizing NARs is the direct reduction of –NO2 to –NH2 groups .

Manufacturing of Aromatic Amines

Aromatic amines (AMMs) are crucial for the manufacturing of large-scale pharmaceuticals . The reduction requires a catalyst, and as such the application of metallic nanostructures (NSs) as catalysts is particularly important .

Use of Silver Nanoparticles

Silver nanoparticles effectively catalyze the reduction of 4-nitrophenol to 4-aminophenol with sodium borohydride . With poly(acrylic acid) as stabilizer, the catalytic activity of 436 24 L g−1 s−1 is the highest reported in the literature for silver nanoparticles .

Antibacterial Properties

Research on nanosized silver is an increasingly important area in nanoscience with applications ranging from catalysis to medicine . Silver is widespread in consumer products in form of silver nanoparticles due to its antibacterial properties .

Safety And Hazards

While specific safety data for 2-Allyl-4-nitrophenol is not available, nitrophenols are generally considered hazardous. They can be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Research on nitrophenols, including 2-Allyl-4-nitrophenol, is ongoing. One area of interest is the development of new synthetic routes for functionalized aniline derivatives . Another promising direction is the exploration of nanostructured materials for the catalytic reduction of nitrophenols .

properties

IUPAC Name

4-nitro-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDTPXQBNNIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293131
Record name 2-allyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-nitrophenol

CAS RN

19182-96-8
Record name NSC87350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-allyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of allyl 4-nitrophenyl ether (78 g) and diphenyl ether (150 ml) was heated at 250° C. for 30 minutes. The reaction mixture was cooled to ambient temperature, and partitioned between diethyl ether and 2M aqueous sodium hydroxide solution. The aqueous layer was separated and acidified to pH3 with concentrated hydrochloric acid. The aqueous mixture was extracted with ethyl acetate the ethyl acetate extract dried (MgSO4) and evaporated. The residue was purified by column chromatography on silica gel (Merck 7736) using a gradient of 0% to 20% methanol in dichloromethane as eluent to give 2-allyl-4-nitrophenol (21.4 g); microanalysis, found: C, 60.6; H, 5.1; N, 7.9%; C9H9 NO3 requires: C, 60.3; H, 5.06; N, NMR): 3.36(2H,d), 5.1(2H,m), 5.98(1H,m), 6.97(1H,d), 8.0(2H,m); m/z 197 (M+NH4).
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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